N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide
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Overview
Description
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide: is a complex organic compound that features a benzisothiazole ring, an azo group, and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the reaction of 2-aminothiophenol with nitrobenzene derivatives under acidic conditions to form the benzisothiazole ring.
Azo Coupling Reaction: The benzisothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from aniline derivatives.
Introduction of the Bis(2-hydroxyethyl)amino Group: The final step involves the reaction of the azo compound with bis(2-hydroxyethyl)amine under basic conditions to introduce the bis(2-hydroxyethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure vessels, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: The nitro group in the benzisothiazole ring can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an antimicrobial agent due to the presence of the nitrobenzisothiazole moiety.
Industry: Used in the development of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with bacterial cell membranes, leading to disruption and cell death.
Pathways Involved: The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N-methyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline
- N-(2-Hydroxyethyl)-N-phenyl-4-(5-nitro-2,1-benzisothiazol-3-yl)aniline
Uniqueness
N-(5-(Bis(2-hydroxyethyl)amino)-2-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)acetamide is unique due to the presence of both the bis(2-hydroxyethyl)amino group and the azo group, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
32569-24-7 |
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Molecular Formula |
C19H20N6O5S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C19H20N6O5S/c1-12(28)20-18-11-13(24(6-8-26)7-9-27)2-5-17(18)21-22-19-15-10-14(25(29)30)3-4-16(15)23-31-19/h2-5,10-11,26-27H,6-9H2,1H3,(H,20,28) |
InChI Key |
JGQCLEVYGZXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
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